molecular formula C18H17ClN2O4S B2518482 4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine CAS No. 477847-27-1

4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine

Cat. No.: B2518482
CAS No.: 477847-27-1
M. Wt: 392.85
InChI Key: AAWBXGNTXHZXDQ-UHFFFAOYSA-N
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Description

4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine is a complex organic compound with the molecular formula C18H17ClN2O4S and a molar mass of 392.86 g/mol This compound is characterized by the presence of a piperidine ring substituted with a phenylsulfonyl group and a 3-chlorobenzoyloxyimino group

Preparation Methods

The synthesis of 4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine involves multiple steps, typically starting with the preparation of the piperidine ring followed by the introduction of the phenylsulfonyl and 3-chlorobenzoyloxyimino groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Scientific Research Applications

4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

4-{[(3-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine can be compared with other similar compounds, such as:

Properties

IUPAC Name

[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c19-15-6-4-5-14(13-15)18(22)25-20-16-9-11-21(12-10-16)26(23,24)17-7-2-1-3-8-17/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWBXGNTXHZXDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NOC(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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